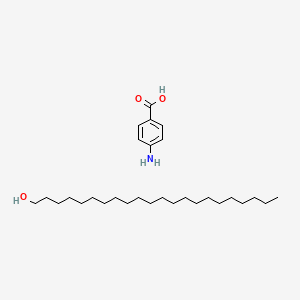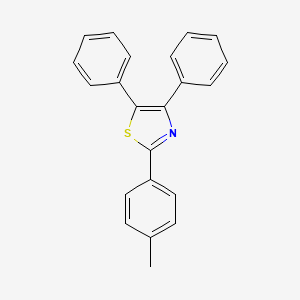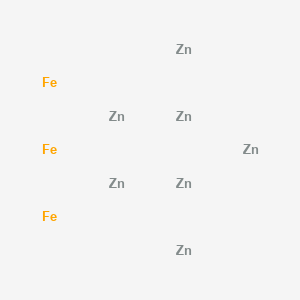
Iron;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron and zinc are two essential metals that play crucial roles in various biological and industrial processes. Iron is a key component of hemoglobin, which is responsible for oxygen transport in the blood, while zinc is involved in numerous enzymatic reactions and is essential for immune function, DNA synthesis, and cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron and zinc compounds can be synthesized through various methods. For example, zinc ferrite, a compound of zinc and iron, can be prepared by aging solutions of zinc nitrate, iron nitrate, and triethanolamine in the presence or absence of hydrazine . Another method involves reacting iron oxides and zinc oxide at high temperatures .
Industrial Production Methods: In industrial settings, zinc is often produced through the electrolysis of zinc sulfate solution, while iron is typically extracted from iron ore through a blast furnace process. The production of iron-zinc alloys, such as galvanized steel, involves coating iron with a layer of zinc to prevent rusting .
Analyse Chemischer Reaktionen
Types of Reactions: Iron and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, zinc reacts with hydrochloric acid to produce zinc chloride and hydrogen gas, while iron reacts with oxygen and water to form rust (iron oxide) .
Common Reagents and Conditions: Common reagents for reactions involving iron and zinc include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., oxygen). The conditions for these reactions can vary, but they often involve aqueous solutions and controlled temperatures .
Major Products Formed: The major products formed from reactions involving iron and zinc include zinc chloride, iron oxide, and various iron-zinc alloys. These products have numerous applications in industry and everyday life .
Wissenschaftliche Forschungsanwendungen
Iron and zinc compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and reagents in various reactions. In biology, they are essential for the proper functioning of enzymes and other proteins. In medicine, iron supplements are used to treat anemia, while zinc supplements are used to boost the immune system . In industry, iron-zinc alloys are used in construction, automotive manufacturing, and other applications due to their strength and corrosion resistance .
Wirkmechanismus
The mechanism of action of iron and zinc compounds involves their interaction with various molecular targets and pathways. For example, iron is a key component of hemoglobin, which binds to oxygen and transports it throughout the body. Zinc, on the other hand, is involved in the catalytic activity of numerous enzymes and plays a role in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Iron and zinc can be compared with other transition metals such as copper, nickel, and cobalt. While all these metals have similar properties, such as the ability to form complex ions and participate in redox reactions, iron and zinc are unique in their biological roles. Iron is essential for oxygen transport, while zinc is crucial for enzyme function and immune response .
List of Similar Compounds:- Copper
- Nickel
- Cobalt
- Manganese
Iron and zinc stand out due to their specific roles in biological systems and their widespread use in industrial applications .
Eigenschaften
CAS-Nummer |
116190-34-2 |
|---|---|
Molekularformel |
Fe3Zn7 |
Molekulargewicht |
625.2 g/mol |
IUPAC-Name |
iron;zinc |
InChI |
InChI=1S/3Fe.7Zn |
InChI-Schlüssel |
YPVXEUCVFZOLKY-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


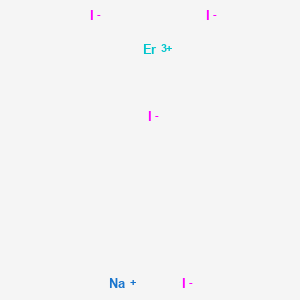
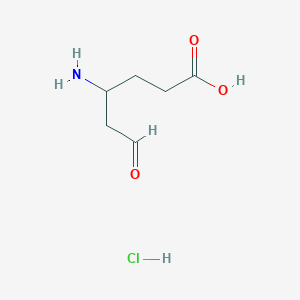
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
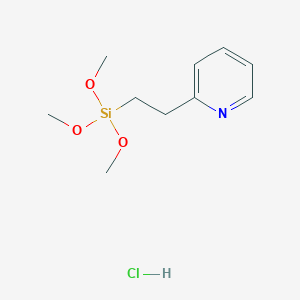
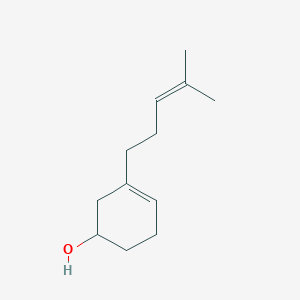
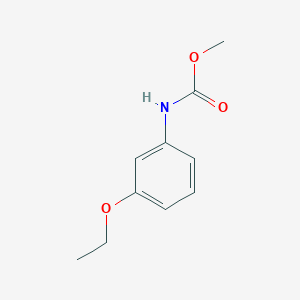
![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
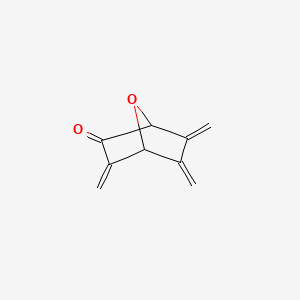


![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)

